FXR and TGR5 Receptor Potency: Direct Multi-Assay Head-to-Head Comparison with INT-747 (OCA) and INT-777
In a comprehensive multi-assay profiling study, INT-767's potency at both FXR and TGR5 was directly compared to the selective FXR agonist INT-747 (obeticholic acid) and the selective TGR5 agonist INT-777. In the FXR AlphaScreen coactivator recruitment assay, INT-767 (EC50 = 0.03 μM) was 3.3-fold more potent than INT-747 (EC50 = 0.10 μM) and approximately 5,800-fold more potent than INT-777 (EC50 = 175 μM). In the TGR5 FRET cAMP assay in NCI-H716 cells, INT-767 (EC50 = 0.63 μM) was approximately 32-fold more potent than INT-747 (EC50 = 20 μM) and 1.4-fold more potent than INT-777 (EC50 = 0.90 μM). A separate FXR AlphaScreen experiment using a different peptide recruitment format confirmed INT-767 (EC50 = 7 nM) as approximately 11-fold more potent than INT-747 (EC50 = 76 nM) and 1,000-fold more potent than the natural ligand CDCA (EC50 = 7 μM) [1]. These data establish INT-767 as a uniquely balanced, high-potency dual agonist not matched by any single-receptor selective analog.
| Evidence Dimension | FXR potency (AlphaScreen coactivator recruitment) and TGR5 potency (FRET cAMP, NCI-H716 cells) |
|---|---|
| Target Compound Data | INT-767 FXR EC50 = 0.03 μM (AlphaScreen); TGR5 EC50 = 0.63 μM (FRET cAMP). Alternative FXR AlphaScreen format: EC50 = 7 nM. |
| Comparator Or Baseline | INT-747 (OCA): FXR EC50 = 0.10 μM, TGR5 EC50 = 20 μM. INT-777: FXR EC50 = 175 μM, TGR5 EC50 = 0.90 μM. CDCA: FXR EC50 = 7 μM. |
| Quantified Difference | INT-767 vs INT-747: 3.3-fold more potent at FXR, ~32-fold more potent at TGR5. INT-767 vs INT-777: ~5,800-fold more potent at FXR, 1.4-fold more potent at TGR5. INT-767 vs CDCA: ~1,000-fold more potent at FXR. |
| Conditions | PerkinElmer AlphaScreen assay with hFXR-LBD-GST and biotinylated Src-1 peptide; TR-FRET cAMP assay in NCI-H716 enteroendocrine cells; HepG2 transactivation assay. All data from Rizzo et al., Mol Pharmacol 2010, Table 1 and Fig. 1. |
Why This Matters
Researchers requiring simultaneous high-potency activation of both FXR and TGR5 in a single agent cannot achieve this with any selective agonist; INT-767 is the only compound with balanced sub-micromolar potency at both receptors.
- [1] Rizzo G, Passeri D, De Franco F, et al. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist. Molecular Pharmacology. 2010;78(4):617-630. Table 1 and Fig. 1. doi:10.1124/mol.110.064501 View Source
